Scaffold for Selective Antiproliferative Agents
2-Amino-5-substituted-1,3,4-thiadiazoles, like 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole, are essential precursors for synthesizing 1,3,4-thiadiazole-containing benzisoselenazolone derivatives, a class of compounds with demonstrated in vitro antiproliferative activity and tumor cell selectivity [1]. In this context, the compound is not a final drug candidate but a building block that enables the creation of final compounds with specific biological activity profiles. The target compound's utility is evidenced by the downstream biological activity of the molecules synthesized from it, showing IC50 values against specific cancer cell lines, thereby validating its role in building active pharmacophores [1].
| Evidence Dimension | Synthetic Utility and Downstream Antiproliferative Activity |
|---|---|
| Target Compound Data | Enables synthesis of benzisoselenazolone derivatives with observed IC50 values in the low micromolar range (e.g., 12.54 mmol·L-1 against HCT-8 colon cancer cells for a closely related derivative 7k [1]). |
| Comparator Or Baseline | Positive control oleanolic acid (IC50 = 1.90 mmol·L-1 for PTP1B inhibition [1]). |
| Quantified Difference | Derivative 7k shows antitumor activity (IC50 = 12.54 mmol·L-1) against HCT-8 cells, confirming the building block's potential to generate active compounds [1]. |
| Conditions | In vitro antiproliferative assay against human colon cancer (HCT-8) cell line [1]. |
Why This Matters
This evidence confirms the compound's utility as a crucial building block for generating pharmacologically active molecules, which is a primary procurement rationale for research and medicinal chemistry applications.
- [1] Li, Y., Yu, Y., Jin, K., Gao, L., Luo, T., Sheng, L., Shao, X., & Li, J. (2015). Synthesis and Biological Activities of Novel 2,5-Disubstituted-1,3,4-thiadiazole Derivatives. Chinese Journal of Organic Chemistry, 35(1), 129-136. https://doi.org/10.6023/cjoc201405020 View Source
